(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid
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Overview
Description
(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxylate.
Formation of Intermediate: The initial step involves the condensation of benzylamine with methyl glyoxylate to form an intermediate imine.
Cyclization: The imine undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral agent to obtain the desired (2R,6R) enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the yield and selectivity of the desired enantiomer.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient cyclization and chiral resolution.
Purification: Advanced purification techniques, such as chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act on:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Signaling Pathways: Influencing signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R,6R)-2,6-Diaminoheptanedioic acid: An amino acid derivative with potential biological activities.
Uniqueness
Structural Features: The presence of the benzyl and methyl groups in (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid provides unique steric and electronic properties.
Chirality: The specific (2R,6R) configuration imparts distinct biological and chemical properties compared to other morpholine derivatives.
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1 |
InChI Key |
ZLRZZFSVXLJZFW-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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